molecular formula C11H15ClN2O4 B1363973 (4-Morpholino-3-nitrophenyl)methanol hydrochloride CAS No. 300665-23-0

(4-Morpholino-3-nitrophenyl)methanol hydrochloride

Cat. No. B1363973
M. Wt: 274.7 g/mol
InChI Key: MVFDEIKLDGYHRX-UHFFFAOYSA-N
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Description

“(4-Morpholino-3-nitrophenyl)methanol hydrochloride” is a chemical compound with the CAS Number: 300665-23-0 . It has a molecular weight of 274.7 . The IUPAC name for this compound is [4-(4-morpholinyl)-3-nitrophenyl]methanol hydrochloride .


Molecular Structure Analysis

The InChI code for “(4-Morpholino-3-nitrophenyl)methanol hydrochloride” is 1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H . This code provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(4-Morpholino-3-nitrophenyl)methanol hydrochloride” is a solid at ambient temperature . The compound’s molecular formula is C11H15ClN2O4 .

Scientific Research Applications

1. Use in Imaging Agents for Parkinson's Disease

(4-Morpholino-3-nitrophenyl)methanol hydrochloride was utilized in the synthesis of a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This compound served as a precursor in the synthesis process (Wang et al., 2017).

2. Synthesis of Rivaroxaban

A process involving (4-Morpholino-3-nitrophenyl)methanol hydrochloride was reported for the production of impurity-free rivaroxaban, an anticoagulant agent. This synthesis involved the use of an alternate synthon, demonstrating the compound's utility in pharmaceutical synthesis (Mali et al., 2015).

3. Studying Kinetics and Mechanisms of Reactions

The compound was used in studying the kinetics and mechanisms of reactions involving alicyclic amines. This research provides insights into the reaction rates and interactions of such compounds, which is crucial for developing new chemical processes (Castro et al., 2001).

4. Synthesis of Quinoline Derivatives

In the synthesis of quinoline derivatives, (4-Morpholino-3-nitrophenyl)methanol hydrochloride played a role in the functionalization of the pyridine ring, highlighting its importance in the creation of complex organic compounds (Belyaeva et al., 2018).

5. Role in Clathrate Formation

The compound was studied for its role in clathrate formation with benzene guests. This research is significant for understanding the interactions between different organic molecules, which has implications in materials science and molecular engineering (Eto et al., 2011).

6. Applications in Synthesis of Novel Ring Systems

This compound has been used in the synthesis of new ring systems like Pyrrolo[1,2-b]cinnolin-10-one. Such studies are pivotal for expanding the repertoire of organic synthesis, leading to the discovery of new drugs and materials (Kimbaris & Varvounis, 2000).

properties

IUPAC Name

(4-morpholin-4-yl-3-nitrophenyl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4.ClH/c14-8-9-1-2-10(11(7-9)13(15)16)12-3-5-17-6-4-12;/h1-2,7,14H,3-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFDEIKLDGYHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)CO)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383904
Record name (4-morpholino-3-nitrophenyl)methanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Morpholino-3-nitrophenyl)methanol hydrochloride

CAS RN

300665-23-0
Record name (4-morpholino-3-nitrophenyl)methanol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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